molecular formula C16H13F3O2 B6397327 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262011-04-0

3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6397327
CAS RN: 1262011-04-0
M. Wt: 294.27 g/mol
InChI Key: JQLSIZXRCLXGDP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, is an organic compound composed of an aromatic ring of carbon and hydrogen atoms, with a trifluoromethyl group attached to the fourth carbon atom of the ring, and an ethylphenyl group attached to the third carbon atom of the ring. This compound has a variety of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, is used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of dyes, fragrances, and other organic compounds.

Mechanism of Action

3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It also has anti-bacterial and antifungal activities, and is thought to interfere with the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anti-cancer properties in vitro, and to inhibit the growth of tumor cells. In addition, it has been found to modulate the activity of the immune system, and to have anti-allergic and anti-viral effects.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable, and can be stored for long periods of time. However, it is also a strong acid, and can cause skin and eye irritation. Care should be taken to avoid contact with the compound.

Future Directions

Future research on 3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, may focus on its use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammatory disorders, and autoimmune diseases. In addition, further research may be conducted to explore the potential use of the compound as an insecticide, and its potential applications in the food industry. Finally, further research may be conducted to explore the potential use of the compound in the synthesis of novel therapeutic agents, such as antibiotics and anti-inflammatory drugs.

Synthesis Methods

3-(4-Ethylphenyl)-5-trifluoromethylbenzoic acid, 95%, can be synthesized by the reaction of 4-ethylphenol with trifluoromethanesulfonic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction takes place in a solvent such as dichloromethane at room temperature. The product is then purified by column chromatography.

properties

IUPAC Name

3-(4-ethylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-2-10-3-5-11(6-4-10)12-7-13(15(20)21)9-14(8-12)16(17,18)19/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLSIZXRCLXGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688991
Record name 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262011-04-0
Record name 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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